3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Overview
Description
Mechanism of Action
Target of Action
Compounds with a similar structure, namely 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Triazole compounds, which are part of the structure of this compound, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Result of Action
Compounds with similar structures have been reported to exhibit significant anti-inflammatory and analgesic activities . Some of these compounds have also shown cytotoxic activities against certain cancer cell lines .
Action Environment
The design and synthesis of similar compounds have been reported, which could potentially be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
It has been reported that similar triazolothiadiazole derivatives have shown significant inhibitory activities against the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide .
Cellular Effects
Related compounds have shown significant antifungal activities . They have also exhibited potent urease inhibitory activities against Cryptococcus neoformans and Proteus mirabilis, confirming their potential as urease inhibitors .
Molecular Mechanism
It has been suggested that similar compounds may exert their effects by inhibiting the urease enzyme . The kinetic evaluations of one such derivative recorded a competitive type of inhibition .
Metabolic Pathways
It is known that urease, an enzyme that similar compounds inhibit, plays a crucial role in the metabolism of urea .
Preparation Methods
The synthesis of 3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with phenyl chloroacetate under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate as a base. The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles replace the phenoxy group. Common reagents and conditions used in these reactions include organic solvents like DMF, ethanol, and catalysts such as p-toluenesulfonic acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can be compared with other similar compounds such as:
6-Chloro-N-(6-(2-chlorophenyl)-triazolo[1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine: This compound also belongs to the triazolo-thiadiazole family and exhibits similar biological activities.
3-Arylamino-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds are synthesized using similar methods and have comparable biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS/c11-9-14-15-8(12-13-10(15)17-9)6-16-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIXYLRITIQSED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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